![molecular formula C20H21N3O2 B2783249 N-(3-(1H-吡咯[2,3-b]吡啉-1-基)丙基)-4-氧代-4-苯基丁酰胺 CAS No. 1448141-79-4](/img/structure/B2783249.png)

N-(3-(1H-吡咯[2,3-b]吡啉-1-基)丙基)-4-氧代-4-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

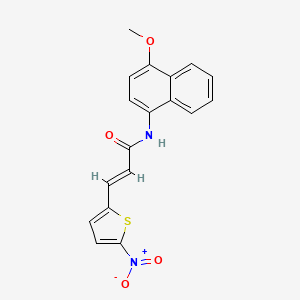

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine moiety, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . This moiety is often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrrolo[2,3-b]pyridine, along with the attached propyl and 4-oxo-4-phenylbutanamide groups .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the specific conditions and reagents used. The pyrrolo[2,3-b]pyridine moiety could potentially undergo various reactions at the nitrogen atoms or the carbon atoms of the ring .科学研究应用

合成与表征

1. 吡咯烷衍生物的合成

与所讨论的化合物密切相关的吡咯烷衍生物已通过多种方法合成,包括特定丙烯酰胺和戊酰胺与氨的缩合。使用光谱数据对这些化合物进行表征,并评估其抗菌活性,展示了吡咯烷结构在开发新型抗菌剂中的重要性 (Joshi, 2015)。

2. 抗菌和抗肿瘤活性

官能化螺并恶唑并吡咯烷衍生物的合成已显示出显着的抗菌、抗真菌、抗疟疾和抗结核活性。这突出了该化合物在促进针对各种传染病的新型治疗剂开发中的潜力 (Haddad et al., 2015)。

3. 抗肿瘤活性

与给定化合物的结构相关的 N-苯基-3-吡咯甲硫代酰胺对各种癌细胞系的生长表现出抑制作用,表明在癌症治疗中具有潜在应用 (Cocco et al., 2003)。

材料科学应用

4. 导电聚合物

吡咯烷的衍生物,包括具有吡咯基团的衍生物,已被用于导电聚合物的合成。这些衍生自低氧化电位单体的材料在电子学和材料科学中具有应用,表明此类化合物在开发先进材料中具有更广泛的用途 (Sotzing et al., 1996)。

作用机制

Target of Action

The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathways .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

The compound exhibits potent activities against FGFR1, 2, and 3 . It inhibits cell proliferation and induces apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of 4T1 cells .

属性

IUPAC Name |

4-oxo-4-phenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c24-18(16-6-2-1-3-7-16)9-10-19(25)21-13-5-14-23-15-11-17-8-4-12-22-20(17)23/h1-4,6-8,11-12,15H,5,9-10,13-14H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUDXAHZPGCANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(=O)NCCCN2C=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-isobutyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783166.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783167.png)

![2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2783169.png)

![5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2783172.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B2783173.png)

![2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2783178.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride](/img/structure/B2783179.png)

![3-(4-chlorophenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2783180.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2783189.png)